2-(7-Ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of “2-(7-Ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide”, related compounds such as 8-alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides and butanehydrazides have been synthesized . The synthesis of these compounds involved heating equimolar amounts of compound 1 or 2 and sodium ethoxide or sodium propoxide under reflux in the corresponding alcohol for 6 hours .Mechanism of Action
Mode of Action
Related compounds have been shown to exhibit analgesic and anti-inflammatory properties . These compounds may work by inhibiting the production of tumor necrosis factor α, a key mediator of inflammation .
Biochemical Pathways
Related compounds have been suggested to inhibit cyclooxygenase (cox) and 5-lipoxygenase (5-lo), enzymes involved in the inflammatory response .
Result of Action
Related compounds have been shown to exhibit analgesic and anti-inflammatory effects, suggesting that this compound may have similar properties .
Advantages and Limitations for Lab Experiments
One of the major advantages of using ETDMP-S in lab experiments is its specificity for COX-2. This compound does not inhibit COX-1, which is responsible for the production of prostaglandins that are important for maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using ETDMP-S is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for further research on ETDMP-S. One area of research is the development of more efficient synthesis methods to increase the yield of the final product. Another area of research is the investigation of the potential applications of ETDMP-S in the treatment of other diseases, such as cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of ETDMP-S involves the reaction of 7-ethyl-1,3-dimethylxanthine with thiourea in the presence of acetic acid. The resulting product is then reacted with chloroacetic acid to form ETDMP-S. This synthesis method has been optimized to ensure the highest yield of the final product.
Scientific Research Applications
ETDMP-S has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of ETDMP-S is in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-4-16-7-8(13-10(16)20-5-6(12)17)14(2)11(19)15(3)9(7)18/h4-5H2,1-3H3,(H2,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHGYHPPEHAFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.